Choline fenofibrate is a choline salt of fenofibric acid. [] It serves as a more hydrophilic alternative to fenofibrate, a drug commonly used to treat dyslipidemia. [, ] In the gastrointestinal tract, choline fenofibrate releases free fenofibric acid. [] This analysis will focus on the properties and applications of choline fenofibrate relevant to scientific research, excluding aspects related to drug use, dosage, and side effects.
Choline fenofibrate is derived from fenofibrate, which was first disclosed in U.S. Patent No. 4,058,552. This compound is synthesized through various chemical reactions involving choline hydroxide and fenofibrate or its derivatives. As a prodrug, it is converted into its active form, fenofibric acid, within the body to exert its therapeutic effects .
The synthesis of choline fenofibrate typically involves the following steps:
Choline fenofibrate has a specific molecular structure characterized by its functional groups and stereochemistry:
The molecular structure can be analyzed using techniques such as X-ray powder diffraction (XRD), which provides insights into its crystalline forms and polymorphic behavior .
Choline fenofibrate participates in various chemical reactions, primarily involving hydrolysis and esterification:
These reactions highlight the compound's stability and reactivity under different conditions.
Choline fenofibrate acts primarily through its active metabolite, fenofibric acid, which inhibits lipoprotein lipase activity. This inhibition leads to:
The prodrug nature of choline fenofibrate allows for improved bioavailability and efficacy compared to other formulations .
Choline fenofibrate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products .
Choline fenofibrate has several scientific applications:
Choline fenofibrate (ABT-335) represents a sophisticated prodrug engineering approach designed to overcome the inherent biopharmaceutical limitations of fenofibrate. The molecular architecture strategically incorporates choline as a counterion to fenofibric acid, fundamentally transforming its dissolution characteristics without modifying the active pharmacophore. This design directly addresses fenofibrate's critical lipophilicity challenge (logP ≈ 5.2), which severely restricts its aqueous solubility (<0.1 µg/mL) and consequently limits gastrointestinal absorption and bioavailability. Upon oral administration, the ionic bond between fenofibric acid and choline readily dissociates in the gastrointestinal milieu, enabling immediate release of the active fenofibric acid moiety without requiring enzymatic cleavage [7].
The prodrug strategy demonstrates profound pharmacokinetic advantages. Preclinical studies in Sprague-Dawley rats reveal that choline fenofibrate achieves 93.4% absolute oral bioavailability – a remarkable improvement over traditional fenofibrate formulations. This is accompanied by a significantly enhanced peak plasma concentration (Cmax) of 7944.2 ng/mL following oral administration (4 mg/kg dose). The rapid dissociation profile also translates to accelerated absorption kinetics in humans, with peak plasma concentrations achieved within 2-3 hours compared to 4-8 hours for micronized fenofibrate formulations. Crucially, this enhanced absorption occurs independently of dietary fat intake, eliminating the food-effect limitations associated with earlier fenofibrate formulations [7] [2].
Table 1: Bioavailability Parameters of Choline Fenofibrate vs. Fenofibrate
Parameter | Choline Fenofibrate | Micronized Fenofibrate |
---|---|---|
Absolute Oral BA (%) | 93.4 (rat model) | ~60 (dose-dependent) |
Cmax (ng/mL) | 7944.2 (4mg/kg rat) | ~2000 (equivalent dose) |
Tmax (hours) | 2-3 (human) | 4-8 (human) |
Food Effect | Negligible | Significant enhancement |
Aqueous Solubility | ≥106.6 mg/mL in H₂O | <0.1 µg/mL |
The synthesis of choline fenofibrate employs precise salt formation protocols to optimize physicochemical properties. Patent CN109369425B details a robust two-step manufacturing process: First, fenofibrate hydrolysis under alkaline conditions generates reactive fenofibric acid. This is followed by an acid-base reaction with choline hydroxide in carefully selected solvent systems. Critical process parameters include temperature control (50-60°C), stoichiometric ratios (1:1.05 fenofibric acid:choline hydroxide), and solvent selection – with methanol, ethanol, and isopropanol demonstrating optimal reaction efficiency. The crystallization process employs strategic cooling-rate control (0.5-1°C/minute) to yield high-purity crystals with uniform morphology [1].
Solvent engineering significantly impacts final product quality. Ethanol-water mixtures (4:1 v/v) produce crystals with optimal flow properties for pharmaceutical processing, while isopropanol systems yield higher-purity material (>99.8% by HPLC). Post-crystallization, activated carbon treatment (0.5-1% w/v) effectively reduces key impurities including residual 4-chlorobenzophenone and hydrolyzed chlorobenzoyl derivatives. Residual solvent management is critical, with fluid bed drying (40°C, 2 hours) reducing methanol/ethanol to <1000 ppm, meeting ICH Q3C guidelines. Final polymorphic form control is achieved through anti-solvent crystallization using n-propanol or n-butanol, ensuring the thermodynamically stable Form I dominates (>98%) [1] [3].
Table 2: Solvent Impact on Choline Fenofibrate Synthesis
Solvent System | Yield (%) | Purity (%) | Crystal Morphology | Residual Solvent (ppm) |
---|---|---|---|---|
Methanol | 85-88 | 99.5 | Needle clusters | 800-1200 |
Ethanol | 88-92 | 99.7 | Prismatic rods | 500-800 |
Isopropanol | 82-85 | 99.9 | Platelet aggregates | 300-500 |
Ethanol-Water (4:1) | 90-93 | 99.6 | Defined cubic crystals | <500 |
Methanol-Ethanol (1:1) | 86-88 | 99.4 | Irregular spheres | 700-1000 |
The conjugation pathway significantly influences the impurity profile and scalability of choline fenofibrate synthesis. The hydrolysis-conjugation sequence (fenofibrate → fenofibric acid → choline fenofibrate) remains the most widely implemented industrial approach, yielding material with >99.5% purity when optimized. However, this method generates trace impurities including ethyl fenofibric acid ester (0.05-0.15%) from transesterification in ethanol systems, and anisole derivatives from incomplete hydrolysis. Alternatively, direct salt formation using pre-synthesized fenofibric acid circumvents transesterification but introduces chloride impurities if hydrochloric acid purification steps are employed [1] [6].
Advanced impurity control strategies employ reactive crystallization with inline monitoring (Raman spectroscopy) to suppress 4-chlorobenzoylphenol formation. Impurity profiling identifies Choline Fenofibrate Impurity 1 (4-(4-chlorobenzoyl)phenol, CAS 2985-79-7) as the critical degradation product formed through Fries rearrangement during high-temperature processing (>120°C). This is minimized through aluminum chloride-catalyzed reactions at 80°C, reducing levels to <0.05%. Analytical quantification employs reverse-phase HPLC with UV detection (286 nm), achieving resolution >2.0 between fenofibric acid and major impurities. The optimized process delivers material meeting stringent pharmaceutical standards with total impurities <0.2% and single unknown impurities <0.1% [1] [6].
Table 3: Conjugation Method Comparison
Parameter | Hydrolysis-Conjugation Sequence | Direct Salt Formation | One-Pot Process |
---|---|---|---|
Overall Yield (%) | 85-92 | 78-85 | 70-75 |
Purity (%) | >99.5 | >99.3 | >98.8 |
Key Impurities | Ethyl ester (0.1%), Anisoles (0.05%) | Chlorides (0.15%) | Intermediates (0.3%) |
Processing Time | 14-18 hours | 8-12 hours | 6-8 hours |
Scalability | Pilot to commercial | Pilot scale | Lab scale |
Critical Control Point | Hydrolysis completion | Fenofibric acid purity | Reaction equilibrium |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7